molecular formula C11H10O4 B2765436 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid CAS No. 1427427-80-2

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid

Cat. No.: B2765436
CAS No.: 1427427-80-2
M. Wt: 206.197
InChI Key: IZAQATSEIVZBKP-UHFFFAOYSA-N
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Description

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid is a chemical compound with the molecular formula C11H10O4. It is a derivative of benzofuran, a heterocyclic organic compound known for its diverse biological and pharmacological activities .

Safety and Hazards

This compound has been associated with several hazard statements including H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzofuran compounds, such as “6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid”, have attracted the attention of chemical and pharmaceutical researchers worldwide due to their strong biological activities and potential applications . Future research may focus on developing novel methods for constructing benzofuran rings and exploring the diverse pharmacological activities of these compounds .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid typically involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another common method includes the cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of transition-metal catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-4-methyl-1-benzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both methoxy and methyl groups on the benzofuran ring can enhance its lipophilicity and potentially improve its ability to interact with biological membranes .

Properties

IUPAC Name

6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-6-3-7(14-2)4-9-8(6)5-10(15-9)11(12)13/h3-5H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZAQATSEIVZBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C=C(O2)C(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427427-80-2
Record name 6-methoxy-4-methyl-1-benzofuran-2-carboxylic acid
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